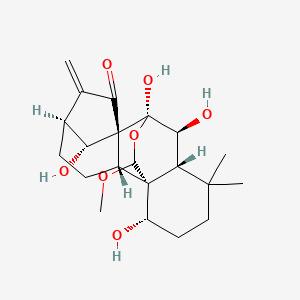

Rabdoternin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

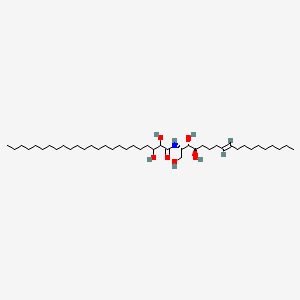

The synthesis of Rabdoternin F involves the examination of the diterpenoid constituents of the dried leaves of Rabdosia ternifolia . This process led to the isolation of four new diterpenoids, named rabdoternin D, rabdoternin E, Rabdoternin F, and rabdoternin G . The structures of these compounds were elucidated based on spectroscopic and chemical evidence .Molecular Structure Analysis

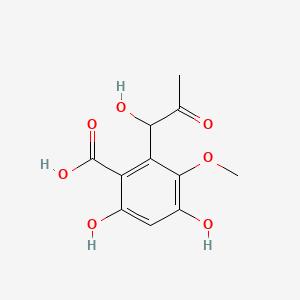

The molecular structure of Rabdoternin F is represented by the formula C21H30O7 . Unfortunately, the specific details about the molecular structure of Rabdoternin F are not available in the retrieved information.Physical And Chemical Properties Analysis

Rabdoternin F appears as a crystal . It has a molecular weight of 394.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Cytotoxic Activity

Rabdoternin F has been identified as having potential cytotoxic activity against various human tumor cell lines. This suggests its potential application in cancer research and therapy. Studies have specifically investigated its effects on K562, HL60, and HepG2 (hepatoma) cell lines (Sun et al., 2007).

Structural Analysis

The crystal structure of Rabdoternin A, a closely related compound, has been determined by X-ray single crystal diffraction. Understanding the structure of such compounds can provide insights into their biological activity and potential therapeutic applications (Shi & Yang, 2010).

Pharmacogenetics Research Network

While not directly related to Rabdoternin F, the NIH Pharmacogenetics Research Network (PGRN) is a significant resource in this field. It concentrates on correlating drug response with genetic variation, which could be relevant for understanding how different individuals might respond to treatments involving compounds like Rabdoternin F (Giacomini et al., 2007).

Wnt Signaling Inhibitors

Rabdoternin B, another closely related compound, has been identified as an inhibitor of the canonical Wnt signaling pathway. This is significant as constitutively active Wnt signaling often occurs in colon cancers. Therefore, compounds like Rabdoternin F could potentially be explored for their effects on this pathway in the context of colorectal malignancy treatment (Zhang et al., 2014).

Natural Product Research

Research on ent-kaurane diterpenoids, which include Rabdoternin F, has expanded our understanding of the chemical diversity and biological activities of natural products. These studies provide a basis for the development of new drugs and therapeutic agents from natural sources (Li et al., 2002; Han et al., 2003; Zhao et al., 2004).

Safety and Hazards

Mécanisme D'action

- Role : Rabdoternin F is particularly intriguing due to its antitumor properties, but further studies are needed to understand its precise targets .

- Resulting Changes : In vitro studies suggest that Rabdoternin F induces G2/M phase arrest in colon cancer cells and decreases the expression of Wnt signaling target genes . These changes may contribute to its antitumor effects.

- ADME Properties :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHERRNNNKBWWKU-YBPTWNEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3OC)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What can you tell me about the isolation and identification of Rabdoternin F alongside other compounds in this study?

A1: The study focuses on the isolation and characterization of three novel ent-kaurane diterpenoids named phyllostacins C-E (compounds 1-3) from the aerial parts of Isodon phyllostachys. In addition to these new compounds, the researchers also identified six known analogues, including Rabdoternin F (compound 8), alongside Oridonin (compound 4), Ponicidin (compound 5), Effusanin A (compound 6), Rabdotemin E (compound 7), and Macrocalyxoformin E (compound 9) []. The structures of all isolated compounds, including Rabdoternin F, were determined using spectroscopic analyses, including extensive 1D and 2D NMR.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)